REACTION_SMILES
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[C:1](#[N:2])[c:3]1[cH:4][cH:5][c:6]([O:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][c:15]2[cH:16][c:17]([CH3:20])[n:18][o:19]2)[cH:21][cH:22]1.[CH3:29][c:30]1[o:31][n:32][c:33]([CH2:34][CH2:35][C:36]([OH:37])=[O:38])[cH:39]1.[NH2:23][CH2:24][CH:25]([CH2:26][OH:27])[OH:28]>>[C:1]1([c:3]2[cH:4][cH:5][c:6]([O:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][c:15]3[cH:16][c:17]([CH3:20])[n:18][o:19]3)[cH:21][cH:22]2)=[N:2][CH2:24][CH:25]([CH2:26][OH:27])[O:28]1
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Name
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Cc1cc(CCCCCCCOc2ccc(C#N)cc2)on1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(CCCCCCCOc2ccc(C#N)cc2)on1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(CCC(=O)O)no1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCC(O)CO
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Name
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|
Type
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product
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Smiles
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Cc1cc(CCCCCCCOc2ccc(C3=NCC(CO)O3)cc2)on1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |